Product packaging for 6-Phenylhex-3-enoic acid(Cat. No.:CAS No. 88534-44-5)

6-Phenylhex-3-enoic acid

Cat. No.: B14385765
CAS No.: 88534-44-5
M. Wt: 190.24 g/mol
InChI Key: COHMGRNHJHIXNH-UHFFFAOYSA-N
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Description

6-Phenylhex-3-enoic acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.238 g/mol . It is classified as a β,γ-unsaturated carboxylic acid, a class of compounds that serve as valuable synthetic intermediates in organic chemistry . Researchers are increasingly exploring the use of such acids in novel synthetic methodologies, including decarboxylative transformations under photoredox catalysis . The presence of both a carboxylic acid handle and an alkene moiety in the structure provides versatile functionality for further chemical modification, making it a useful building block for the synthesis of more complex molecules. Its physicochemical properties, including a calculated LogP of 2.65 , suggest moderate hydrophobicity. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B14385765 6-Phenylhex-3-enoic acid CAS No. 88534-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88534-44-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-phenylhex-3-enoic acid

InChI

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8H,5,9-10H2,(H,13,14)

InChI Key

COHMGRNHJHIXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=CCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Phenylhex 3 Enoic Acid and Its Analogues

Regioselective Synthesis Strategies

Regioselectivity is a critical consideration in the synthesis of 6-phenylhex-3-enoic acid, ensuring the formation of the desired constitutional isomer. Various catalytic and classical organic reactions have been adapted to control the position of functional groups and the formation of carbon-carbon bonds.

Catalytic Carboxylation of Allylic and Benzylic Alcohols

The direct carboxylation of allylic and benzylic alcohols with carbon dioxide (CO₂) represents a highly atom-economical and environmentally conscious approach to synthesizing β,γ-unsaturated carboxylic acids. organic-chemistry.orgrhhz.net Nickel-catalyzed reductive carboxylation of allylic alcohols has been shown to produce linear β,γ-unsaturated carboxylic acids with high regioselectivity. organic-chemistry.org This method often employs a reductant and can proceed under mild conditions. acs.org

Recent advancements have demonstrated that photoredox/nickel dual catalysis can achieve the carboxylation of allylic alcohols, yielding linear acids exclusively with good Z/E stereoselectivity. acs.org The use of Hantzsch ester as a reductant avoids stoichiometric metallic reductants, and the reaction can be performed at room temperature under blue LED irradiation. acs.org Mechanistic studies have highlighted the crucial role of water in this catalytic system. acs.org Furthermore, ligand selection in nickel-catalyzed carboxylations can control site-selectivity, with bidentate ligands favoring the formation of linear products. rsc.org

Catalyst SystemAlcohol TypeProduct TypeSelectivityReference
Ni-catalyst/reductantAllylicLinear β,γ-unsaturated carboxylic acidHigh Regioselectivity organic-chemistry.org
Photoredox/Nickel dual catalystAllylicLinear acidExclusive Linearity, Good Z/E Stereoselectivity acs.org
PdCl₂/PPh₃/ZnEt₂AllylicBranched α,β-unsaturated carboxylic acidRegioselective rsc.org
Visible-light photoredox catalyst (organo dye)BenzylicAryl acetic acidsNot Applicable rsc.org

Carboxylation of Alkyl (Pseudo)halides with Carbon Dioxide

The carboxylation of alkyl halides with carbon dioxide provides another direct route to carboxylic acids. rsc.org This method is particularly useful for adding a single carbon atom to an organic framework. libretexts.orgjove.com The process typically involves the formation of a highly nucleophilic organometallic intermediate, such as a Grignard reagent, which then reacts with CO₂. libretexts.orgjove.com

Nickel-catalyzed carboxylation of organic halides is an emerging technique for preparing valuable carboxylic acids. nih.gov Mechanistic investigations have revealed that the presence of a Lewis acid and a halide source can be beneficial for the catalytic cycle. nih.gov Furthermore, electrochemical methods are gaining traction as a sustainable approach for the carboxylation of organic halides, utilizing electrons as clean reductants. researchgate.net

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound analogues, this reaction would typically involve the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org For instance, the synthesis of 4-oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid can be achieved through a Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl precursor. smolecule.com

The reaction proceeds by the attack of a stabilized carbanion (enolate) at the β-position of the unsaturated system. wikipedia.org A variety of nucleophiles, including enolates, amines, and organocuprates, can participate in this reaction. masterorganicchemistry.com The choice of base and reaction conditions is critical for controlling the outcome of the reaction.

Alkyne Semi-Hydrogenation Techniques

The semi-hydrogenation of alkynes is a powerful strategy for the stereoselective synthesis of alkenes, which can be precursors to this compound. wikipedia.org This transformation allows for the controlled reduction of a triple bond to a double bond, yielding either the (Z)- or (E)-alkene depending on the chosen methodology. wikipedia.orgbohrium.com

Classical methods include the use of Lindlar's catalyst for the synthesis of (Z)-alkenes and the Birch reduction for obtaining (E)-alkenes. wikipedia.org More contemporary approaches utilize transition metal catalysis, offering improved selectivity and functional group tolerance. bohrium.comacs.org For example, nickel-catalyzed stereodivergent semi-hydrogenation of alkynes using water as a hydrogen source has been developed, where the anion of the nickel(II) salt controls the stereoselectivity. bohrium.com Ruthenium-catalyzed systems have also been employed for the E-selective semi-hydrogenation of alkynes. oup.comacs.org

MethodProduct StereochemistryKey Reagents/CatalystReference
Lindlar's CatalystZ-alkenePalladium on CaCO₃, poisoned with lead salts and quinoline wikipedia.org
Birch ReductionE-alkeneSodium metal in liquid ammonia wikipedia.org
Nickel-catalyzed HydrogenationZ- or E-alkeneNickel(II) salt, water, zinc powder bohrium.com
Ruthenium-catalyzed HydrogenationE-alkeneRu₃(CO)₁₂, alcohol (hydrogen source) acs.org
Zinc-catalyzed HydrogenationZ-alkeneZinc-anilide complex acs.org

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol, particularly the synthesis of a single enantiomer, is a significant challenge in modern organic synthesis. For chiral molecules like certain derivatives of this compound, asymmetric synthesis is paramount.

Catalytic Asymmetric Hydrogenation Protocols

Catalytic asymmetric hydrogenation is a premier method for producing enantiomerically enriched compounds from prochiral olefins, ketones, and imines. wikipedia.org This process involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively add hydrogen to one face of the substrate molecule.

While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in the provided context, the principles of this methodology are broadly applicable. For instance, the asymmetric hydrogenation of unsaturated precursors could be a viable route. Asymmetric conjugate radical additions, catalyzed by chiral Lewis acids, have been used to create chiral centers in similar systems. thieme-connect.de For example, the conjugate radical addition to arylidene cyclic ketones and lactones has been achieved with high diastereoselectivity and good enantioselectivity using a chiral aluminum bis(salicylidene)ethylenediamine Lewis acid. thieme-connect.de Similarly, asymmetric halolactonization reactions, which proceed through intermediates that could be related to precursors of this compound, have been developed using chiral zinc complexes. researchgate.net The development of chiral catalysts, such as those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands like BINAP, has revolutionized the field, enabling the synthesis of a wide range of chiral molecules. wikipedia.org

Wittig Reactions for Stereocontrol of Alkene Configuration

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones. numberanalytics.comlibretexts.org This reaction is particularly valuable in the synthesis of this compound and its analogues as it allows for the precise installation of the C3-C4 double bond. libretexts.org The stereochemical outcome of the reaction, yielding either the (Z)- or (E)-isomer of the alkene, can be controlled by the nature of the phosphorus ylide employed. wikipedia.org

The reaction involves the nucleophilic attack of a phosphorus ylide on a carbonyl compound, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to form the alkene and a phosphine oxide byproduct. numberanalytics.comlibretexts.org

Unstabilized Ylides : Ylides bearing simple alkyl groups (non-stabilizing) typically react with aldehydes under salt-free conditions to produce (Z)-alkenes with high selectivity. wikipedia.org

Stabilized Ylides : Ylides that are stabilized by an adjacent electron-withdrawing group (e.g., an ester) generally favor the formation of (E)-alkenes.

Schlosser Modification : This modification of the Wittig reaction allows for the synthesis of (E)-alkenes, even when using unstabilized ylides, by using a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine to its more stable threo form. wikipedia.org

In the context of synthesizing the this compound scaffold, a Wittig reaction can be employed to couple a phenyl-containing aldehyde with a phosphorus ylide carrying the rest of the carboxylic acid chain, or vice versa. For instance, a synthetic route to an analogue involved the use of methyltriphenylphosphonium (B96628) bromide to create a methylene (B1212753) group via a Wittig olefination. semanticscholar.org The choice of reagents and reaction conditions is critical for achieving the desired (E) or (Z) configuration of the double bond. pitt.edu

Reaction TypeYlide TypeTypical ProductConditions
Standard WittigUnstabilized (e.g., R=alkyl)(Z)-alkeneSalt-free, aprotic solvent
Standard WittigStabilized (e.g., R=CO₂R')(E)-alkeneThermodynamic control
Schlosser ModificationUnstabilized(E)-alkeneLow temp, PhLi

Chiral Auxiliaries and Catalyst Design for Enantioselectivity

Achieving enantioselectivity in the synthesis of chiral molecules like analogues of this compound is a significant challenge. One established strategy involves the use of chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com

A pertinent example is the synthesis of the dipeptide isostere (2R,5R,3E)-5-(tert-Butoxycarbonylamino)-2-isopropyl-6-phenylhex-3-enoic acid. core.ac.uk In this synthesis, a chiral amino acid derivative serves as a built-in auxiliary, guiding the stereochemical outcome of subsequent reactions. The inherent chirality of the starting material dictates the formation of new stereocenters with high fidelity. core.ac.uk

An alternative and more modern approach involves the use of chiral catalysts. nih.gov This method is often more atom-economical as only a substoichiometric amount of the chiral influence is required. Recent advancements have demonstrated that chiral copper catalysts can facilitate the highly efficient direct catalytic asymmetric addition of organomagnesium reagents to unprotected α,β-unsaturated carboxylic acids. nih.gov This strategy circumvents the need for protecting group manipulations and provides direct access to β-chiral carboxylic acids with excellent enantioselectivities. nih.gov The design of the chiral ligand bound to the metal center is paramount for achieving high levels of stereocontrol.

StrategyDescriptionKey FeatureExample Application
Chiral AuxiliaryA recoverable chiral group is temporarily attached to the substrate to direct a reaction.Stoichiometric use of chiral material.Synthesis of peptide isosteres using chiral amino acid precursors. core.ac.uk
Chiral CatalystA chiral metal-ligand complex catalyzes the reaction enantioselectively.Substoichiometric use of chiral material.Copper-catalyzed asymmetric conjugate addition to α,β-unsaturated acids. nih.gov

Diastereoselective Synthetic Pathways

Many complex organic molecules, including certain analogues of this compound, possess multiple stereocenters. Diastereoselective synthesis aims to control the relative configuration of these centers. When a molecule already contains a chiral center (as in the case of using a chiral auxiliary), it can influence the creation of a second, new stereocenter, leading to the preferential formation of one diastereomer over others. liverpool.ac.uk

The synthesis of (2R,5R,3E)-5-(tert-Butoxycarbonylamino)-2-isopropyl-6-phenylhex-3-enoic acid illustrates a diastereoselective pathway. core.ac.uk The synthesis starts from a chiral amino acid derivative, and subsequent reaction steps, such as the regio- and stereoselective addition of an organocopper reagent via an anti-S_N2' mechanism, proceed under the stereochemical direction of the existing chiral center. core.ac.uk This substrate-controlled approach ensures that the final product is formed as a single, desired diastereomer. Such pathways are crucial for constructing molecules with defined three-dimensional structures.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are indispensable tools for carbon-carbon bond formation in modern organic synthesis. msu.edu Their utility stems from the nucleophilic character of the carbon atom bonded to a metal, allowing them to react with a wide range of electrophiles. msu.edu

Grignard Reagent Applications in Chain Elongation

Grignard reagents (R-MgX) are highly reactive organomagnesium compounds that excel as carbon-based nucleophiles. masterorganicchemistry.comlibretexts.org They are commonly used to add alkyl or aryl groups to carbonyls and other electrophilic centers, thereby elongating carbon chains. masterorganicchemistry.com The reaction of a Grignard reagent with carbon dioxide, for example, is a classic method for producing carboxylic acids. libretexts.org

In the synthesis of the this compound framework, Grignard reagents are instrumental. A specific synthesis of 6-phenylhex-3-(E)-enoic acid methyl ester utilizes phenylmagnesium bromide (PhMgBr) as the source of the phenyl group. In this copper-mediated process, the Grignard reagent adds its phenyl group to a suitable electrophilic substrate, facilitating the construction of the target molecule's carbon skeleton. The high reactivity and commercial availability of a vast array of Grignard reagents make them foundational for such synthetic endeavors. uni-muenchen.de

Copper-Mediated Coupling Reactions

Copper-mediated reactions have become a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Organocuprates, often prepared from organolithium or Grignard reagents and a copper(I) salt, are particularly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. pressbooks.publibretexts.org

The synthesis of 6-phenylhex-3-(E)-enoic acid methyl ester provides a clear example of this methodology. The reaction involves the use of copper(I) cyanide (CuCN) to mediate the coupling of phenylmagnesium bromide with a γ-mesyloxy-α,β-enoate. This proceeds via an anti-S_N2' mechanism, where the phenyl group is added to the γ-position, displacing the mesylate group and simultaneously establishing the (E)-alkene geometry. core.ac.uk

Furthermore, the development of copper-catalyzed reactions continues to evolve. Asymmetric conjugate additions catalyzed by chiral copper complexes represent a state-of-the-art method for synthesizing β-chiral carboxylic acids directly from their unsaturated precursors with high yields and enantioselectivities. nih.gov

Reagent/CatalystReaction TypeRole in SynthesisReference
Phenylmagnesium Bromide (PhMgBr)Grignard ReagentProvides phenyl group for C-C bond formation.
Copper(I) Cyanide (CuCN)Coupling MediatorFacilitates S_N2' addition of Grignard reagent.
Chiral Copper ComplexAsymmetric CatalystEnables enantioselective conjugate addition to unsaturated acids. nih.gov

Novel Synthetic Route Development and Optimization

The pursuit of more efficient and elegant synthetic pathways to complex molecules is a constant driver of chemical research. For this compound and its analogues, novel routes focus on improving atom economy, reducing step counts, and enhancing stereocontrol.

One significant development is the direct catalytic asymmetric conjugate addition of organometallic reagents to unprotected α,β-unsaturated carboxylic acids. nih.gov This approach, which uses a chiral copper catalyst, is highly innovative as it bypasses the traditional need for protection of the acidic proton, which would otherwise be quenched by the basic organometallic reagent. nih.gov This method streamlines the synthesis of β-chiral carboxylic acids, making it a more efficient and sustainable process.

Another novel synthetic strategy involves building the carbon skeleton from different starting materials. A route to a key precursor, 4-oxo-6-phenylhex-5-ynoic acid, was developed starting from succinic anhydride (B1165640) and 1-phenyl-2-trimethylsilylacetylene via a Friedel-Crafts acylation. semanticscholar.org The resulting keto-alkyne can then be further elaborated. For example, a subsequent Wittig reaction on the ketone functionality can introduce the C3-C4 double bond, providing an alternative pathway to the this compound core structure. semanticscholar.org These examples highlight the ongoing efforts to optimize synthetic routes through the development of new catalytic systems and the creative application of established reactions.

Exploration of Unconventional Precursors

Traditional syntheses of this compound often rely on standard multi-step procedures involving Grignard reagents or Wittig-type reactions with simple, linear precursors. However, recent research has ventured into more innovative strategies that utilize unconventional precursors, opening up new avenues for accessing this scaffold and its derivatives. These methods often provide more direct routes, employ novel catalytic systems, and allow for the introduction of structural complexity in a more convergent manner.

One notable advancement is the use of photocatalytic carboxylation. A study has demonstrated the direct synthesis of (E)-6-phenylhex-3-enoic acid from 5-phenylpent-1-en-3-ol. thieme-connect.de This method employs a dual catalytic system comprising a photoredox catalyst, such as 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN), and a nickel catalyst. thieme-connect.de Under blue LED irradiation and in the presence of a terminal reductant, this system facilitates the carboxylation of the allylic alcohol, providing a direct and atom-economical route to the desired β,γ-unsaturated acid. thieme-connect.de

Another unconventional approach involves the palladium-catalyzed dehydrogenation of the corresponding saturated carboxylic acid, 6-phenylhexanoic acid. This strategy, which falls under the broader category of C-H activation/functionalization, offers a way to introduce unsaturation at a late stage of the synthesis. While specific examples for 6-phenylhexanoic acid are not extensively detailed, the palladium-catalyzed β,γ-dehydrogenation of aliphatic acids is a known transformation that can provide access to β,γ-unsaturated acids. chemistryviews.org This method typically requires a specialized ligand to control the regioselectivity of the C-H activation and prevent isomerization to the more stable α,β-unsaturated product. chemistryviews.org

The synthesis of analogues of this compound has also been achieved through innovative applications of the Wittig reaction. For instance, N-Cbz-5S-amino-6-phenyl-hex-3Z-enoic acid, a key intermediate for certain HIV protease inhibitors, was synthesized from Cbz-L-phenylalanal and a phosphonium (B103445) salt derived from 3-methyl-3-hydroxymethyloxetane. scielo.brfrontiersin.org The use of this specific oxetane-derived precursor allows for the construction of the carbon backbone in a convergent manner, highlighting how non-traditional starting materials can be employed to access complex analogues. scielo.brfrontiersin.org

Furthermore, decarboxylative functionalization reactions represent a powerful tool for generating allylic structures. In this context, other β,γ-unsaturated carboxylic acids can be considered unconventional precursors to analogues of this compound. acs.org These reactions, often catalyzed by copper or other transition metals, can proceed via radical intermediates, allowing for the introduction of a variety of functional groups at the allylic position. acs.org

The following table summarizes some of the unconventional precursors and the resulting products:

PrecursorProductKey Transformation
5-Phenylpent-1-en-3-ol(E)-6-Phenylhex-3-enoic acidPhotocatalytic Carboxylation
6-Phenylhexanoic acidThis compoundPd-catalyzed Dehydrogenation
Cbz-L-phenylalanal and a phosphonium salt from 3-methyl-3-hydroxymethyloxetaneN-Cbz-5S-amino-6-phenyl-hex-3Z-enoic acidWittig Reaction
Other β,γ-unsaturated carboxylic acidsAnalogues of this compoundDecarboxylative Functionalization

These examples underscore a shift towards more sophisticated synthetic strategies that leverage novel reactivity and non-traditional starting materials to access this compound and its derivatives with improved efficiency and structural diversity.

Process Intensification and Reproducibility Considerations

Process intensification in chemical synthesis aims to develop smaller, safer, more energy-efficient, and cleaner technologies compared to traditional batch processes. For the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), continuous flow chemistry and the use of microreactors are key enabling technologies that offer significant advantages in terms of reproducibility, safety, and scalability. scielo.brrsc.orgwiley.comacs.org

While specific studies detailing the process intensification for the synthesis of this compound are not widely available, the general principles of flow chemistry can be applied to its known synthetic routes to enhance reproducibility and safety. Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yields. chemistryviews.orgrsc.org

The inherent safety benefits of continuous flow processing are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. scielo.brwiley.com By confining the reaction to a small volume within a microreactor or a flow coil, the risk of thermal runaway is significantly minimized. scielo.brwiley.com This enhanced safety profile is crucial for scaling up the production of compounds like this compound.

The table below outlines potential benefits of applying process intensification to the synthesis of this compound, based on established principles of flow chemistry for analogous reactions.

Synthetic Step/Reaction TypePotential Advantages in Continuous FlowKey Process Parameters to Control
Alkylation of Carboxylic AcidsImproved yield and selectivity, better temperature control, enhanced safety.Residence time, temperature, stoichiometry.
Wittig OlefinationFaster reaction times, improved mixing, easier separation of byproducts, enhanced reproducibility.Residence time, temperature, reagent concentration.
Carboxylation with CO2Efficient gas-liquid mixing, improved safety for handling pressurized gas, higher conversion rates.CO2 pressure, residence time, temperature.
Photocatalytic ReactionsUniform irradiation of the reaction mixture, precise control of light exposure time, improved scalability.Light intensity, residence time, flow rate.

Chemical Reactivity and Mechanistic Investigations of 6 Phenylhex 3 Enoic Acid

Electrophilic Transformations of the Unsaturated System

The alkene functionality in 6-phenylhex-3-enoic acid is a site of high electron density, making it susceptible to attack by electrophiles. This reactivity is central to various synthetic transformations, including halogenation, hydrohalogenation, and cyclization reactions.

Halogenation and Hydrohalogenation Pathways

The addition of halogens (halogenation) or hydrogen halides (hydrohalogenation) to the double bond of an alkene are fundamental electrophilic addition reactions. For halofluorination, the reaction typically proceeds via an anti-addition mechanism, where the two new substituents add to opposite faces of the double bond. thieme-connect.de The regiochemistry of these additions generally follows the Markovnikov rule, meaning the halogen (the electrophile) attaches to the carbon atom with more hydrogen substituents, while the nucleophile (halide ion or other nucleophilic species) adds to the more substituted carbon, which can better stabilize a positive charge in the intermediate. thieme-connect.de

In reactions involving a source of an electrophilic species and a fluorinating reagent with nucleophilic fluoride (B91410), the versatility of halofluorination makes it a useful method for introducing a single fluorine atom into organic molecules. thieme-connect.de While specific studies on the simple halogenation and hydrohalogenation of this compound are not extensively detailed in the provided context, the principles of electrophilic addition are expected to apply. A more commonly investigated and related transformation for this substrate is halolactonization, which involves the intramolecular participation of the carboxylic acid group.

Halolactonization Reaction Mechanisms

Halolactonization is a powerful intramolecular cyclization reaction where an alkene containing a carboxylic acid is treated with an electrophilic halogen source. The reaction proceeds via an initial electrophilic attack on the double bond, followed by the intramolecular capture of the resulting intermediate by the carboxylate group, forming a lactone ring. This reaction is one of the most common electrophilic addition reactions to alkenes. researchgate.netkuleuven.bersc.org The mechanism of this transformation has been a subject of detailed investigation, with evidence pointing towards two primary, competing pathways: a stepwise mechanism involving ionic intermediates and a concerted mechanism. researchgate.netkuleuven.bersc.org

The diastereoselectivity of halolactonization can be highly sensitive to the reaction conditions, including the solvent and the specific halogenating agent used. kuleuven.bersc.org For instance, studies on related alkenoic acids have shown that while reactions in dichloromethane (B109758) (CH2Cl2) may result in mixtures of diastereomers, switching to a protic solvent like methanol (B129727) (MeOH) can significantly enhance reactivity and favor the formation of anti-addition products. kuleuven.bersc.org

Ionic Intermediate Formations

The classical mechanism for halolactonization is a two-step pathway that involves the formation of a discrete ionic intermediate. researchgate.netkuleuven.be In this model, the electrophilic halogen atom is first captured by the alkene, leading to the formation of a positively charged intermediate. researchgate.net This intermediate is typically a bridged, three-membered ring known as a haliranium (or halonium) ion, although a more open β-halocarbenium ion is also possible. researchgate.netkuleuven.be

The subsequent step involves the attack of the internal nucleophile—the carboxylate group—on this positively charged intermediate, resulting in ring closure and the formation of the final lactone product. researchgate.net The preference for this two-step mechanism is influenced by the stability of both the cationic intermediate and the counter-anion generated from the halogen source. researchgate.netrsc.org As the stability of these ionic species increases, a transition towards the classic two-step mechanism is generally observed. researchgate.netkuleuven.be

Nucleophile-Assisted Alkene Activation (NAAA) Mechanisms

An alternative to the classical ionic pathway is the Nucleophile-Assisted Alkene Activation (NAAA) mechanism. researchgate.netkuleuven.bersc.org This proposed pathway is a concerted process where a discrete cationic intermediate is not formed. kuleuven.bersc.org Instead, the nucleophile (the carboxylic acid) plays a crucial role in the rate-determining step by forming a pre-polarized complex with the alkene. researchgate.netkuleuven.be This pre-polarization raises the energy of the alkene's highest occupied molecular orbital (HOMO), facilitating the electrophilic attack by the halogen source. researchgate.net

Metadynamics simulations and experimental studies have provided support for this concerted mechanism under specific reaction conditions. researchgate.netkuleuven.be The NAAA pathway helps to explain observed reaction rates and stereochemical outcomes that are not fully accounted for by the classical two-step model. kuleuven.be Noncovalent interactions, such as hydrogen bonding between the alkenoic acid and the halogen source, have been identified as playing a key role in directing the stereoselectivity of the reaction. rsc.org

Table 1: Diastereoselectivity in the Halolactonization of Alkenoic Acids Under Various Conditions

SubstrateHalogen SourceSolventDiastereomeric Ratio (anti:syn)Yield
(E)-4-phenylhex-4-enoic acid (1b)DCDMHCH2Cl255:45Slow
(E)-4-phenylhex-4-enoic acid (1b)DCDMHMeOH>95:560%
3-(3,4-dihydronaphthalen-1-yl)propanoic acid (2)NBSCH2Cl265:3592%
3-(3,4-dihydronaphthalen-1-yl)propanoic acid (2)NBSMeOH>98:295%
3-(1H-inden-3-yl)propanoic acid (3)DCDMHCH2Cl260:4095%
3-(1H-inden-3-yl)propanoic acid (3)DCDMHMeOH>98:298%
Data sourced from a study on halolactonization mechanisms, where DCDMH is 1,3-dichloro-5,5-dimethylhydantoin (B105842) and NBS is N-bromosuccinimide. The results highlight the significant influence of the solvent on diastereoselectivity. kuleuven.be

Oxidative Rearrangements and Cyclization Products

The double bond in this compound and related structures can also participate in oxidative cyclization reactions, leading to the formation of heterocyclic products such as tetrahydrofurans and lactones. nottingham.ac.uksoton.ac.uk For example, 1,5-dienes can be converted into cis-2,5-disubstituted tetrahydrofurans using potassium permanganate (B83412) under mildly alkaline conditions. nottingham.ac.uk More modern methods, such as those using microfluidic electrolysis cells, allow for reagent-free oxidative cyclization of styrene (B11656) derivatives to achieve similar products. soton.ac.uk

In some cases, these reactions can be accompanied by rearrangements. Hypervalent iodine reagents have been used to mediate the oxidative cyclization and rearrangement of 4-arylbut-3-enoic acids. researchgate.net Furthermore, the nitrative cyclization of (E)-6-phenylhex-5-enoic acid has been reported to yield a 5-membered cyclic product, although it was found to be unstable during purification. wiley.com

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another key site for chemical modification, allowing for the synthesis of a variety of derivatives. These transformations can alter the compound's physical and chemical properties.

Common modifications include:

Esterification: The carboxylic acid can be converted into its corresponding ester, such as 6-phenylhex-3-(E)-enoic acid methyl ester, through reaction with an alcohol under acidic conditions or via other standard esterification protocols.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. researchgate.net This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride.

Bioisosteric Replacement: In medicinal chemistry and drug design, it is often desirable to replace a carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties that can interact with a biological target in a comparable way. One such modification involves replacing the carboxylic acid function with a triazole ring. nih.gov

Table 2: Examples of Modifications at the Carboxylic Acid Moiety

Starting MaterialReagent(s)Product TypeReference
Carboxylic AcidMethanol, Acid CatalystMethyl Ester
Carboxylic AcidLithium Aluminum HydridePrimary Alcohol researchgate.net
Carboxylic AcidMulti-step synthesisTriazole Ring nih.gov

Esterification Reactions and Derivative Synthesis

The carboxyl group of this compound readily undergoes esterification, a fundamental reaction for the synthesis of various derivatives. Standard acid-catalyzed esterification with alcohols, such as methanol in the presence of a catalyst like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), yields the corresponding methyl ester. nih.gov This process involves the protonation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. nih.gov

Alternative methods for activating the carboxylic acid for esterification or amidation include the use of coupling reagents. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a common reagent used to form an active O-acylisourea intermediate, which then readily reacts with nucleophiles like alcohols or amines to produce esters or amides. nih.gov Another approach involves the in-situ formation of an acid fluoride using reagents like pentafluoropyridine, which then reacts with amines to give amides in moderate yields. nih.gov The formation of a mixed anhydride (B1165640), for instance, by reacting the carboxylic acid with pivalic anhydride, also serves as an effective method for subsequent amidation. nih.gov

The synthesis of various derivatives of analogous unsaturated acids has been reported, highlighting the versatility of the carboxylic acid functional group. For instance, the synthesis of (2R,5R,3E)-5-(tert-Butoxycarbonylamino)-2-isopropyl-6-phenylhex-3-enoic acid has been documented, showcasing the modification of the carbon backbone while retaining the carboxylic acid moiety for further transformations.

Interactive Data Table: Esterification and Amidation Reagents for Carboxylic Acids
Reagent/Catalyst Derivative Formed Reaction Type Reference
B(C6F5)3 / Methanol Methyl Ester Fischer Esterification nih.gov
EDC·HCl Amide/Ester Coupling Reaction nih.gov
Pentafluoropyridine Amide Acyl Fluoride Formation nih.gov
Pivalic Anhydride Amide Mixed Anhydride Formation nih.gov

Phenyl Ring Functionalization via Electrophilic Aromatic Substitution

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. youtube.com The specific position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituent already present on the ring. The alkyl chain attached to the phenyl ring in this compound is an ortho-, para-directing group.

Common EAS reactions include nitration and sulfonation. Nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com This electrophile is then attacked by the π-electrons of the benzene ring to form a carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding a nitro-substituted phenyl group. masterorganicchemistry.comlibretexts.org

Sulfonation involves the use of fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) to generate the electrophile, which is believed to be protonated SO₃ or HSO₃⁺. masterorganicchemistry.com The mechanism follows a similar pathway to nitration, involving the formation of a sigma complex followed by deprotonation to yield a sulfonic acid derivative. masterorganicchemistry.com This reaction is notably reversible; the sulfonic acid group can be removed by heating in dilute aqueous acid. youtube.com

Photochemical Reactivity and Isomerization Dynamics

The presence of a carbon-carbon double bond in this compound makes it susceptible to photochemical reactions, particularly E/Z (or trans/cis) isomerization. When exposed to ultraviolet (UV) light, the π-electrons of the double bond can be excited to a higher energy state (π*), leading to a temporary weakening of the π-bond. researchgate.net This allows for rotation around the carbon-carbon single bond, and upon relaxation back to the ground state, a mixture of the E and Z isomers can be formed. researchgate.net The ratio of isomers at the photostationary state depends on the wavelength of light used and the molar absorptivities of the two isomers at that wavelength. researchgate.net

Studies on analogous compounds like cinnamic acid have shown that UV irradiation can induce E to Z isomerization. nih.govresearchgate.net This process is often reversible, and the thermal equilibrium typically favors the more stable trans isomer. researchgate.net The photochemical isomerization can be influenced by various factors, including the solvent and the presence of photosensitizers. For example, copper-based photocatalysts have been used for the E-to-Z isomerization of cinnamic acid derivatives. nih.gov Furthermore, the photochemical reactivity can also lead to other transformations, such as [2+2] cycloadditions, where two alkene units react to form a cyclobutane (B1203170) ring, a reaction well-documented for cinnamic acids in the solid state. thieme-connect.com

Transition Metal-Catalyzed Reactions and their Selectivity

The alkene and carboxylic acid functionalities of this compound make it a versatile substrate for a variety of transition metal-catalyzed reactions. These reactions often proceed with high selectivity, which can be controlled by the choice of metal catalyst, ligands, and reaction conditions.

Rhodium complexes are effective catalysts for several transformations involving unsaturated carboxylic acids. For instance, rhodium-catalyzed hydrogenation can selectively reduce the carbon-carbon double bond. osti.gov Mechanistic studies on related α,β-unsaturated carboxylic acids using rhodium catalysts with formic acid as a hydrogen source indicate the formation of hydridic rhodium complexes as key intermediates. osti.gov Rhodium catalysts are also used in carboxylation reactions, where carbon dioxide can be incorporated into organic molecules. beilstein-journals.org For example, rhodium complexes can catalyze the carboxylation of alkenylboronic esters to yield α,β-unsaturated carboxylic acids. beilstein-journals.org

Copper-catalyzed reactions are also prevalent. For instance, copper-mediated difunctionalization of unsaturated carboxylic acids with thiols has been used to synthesize thio-substituted lactones. sci-hub.red In the realm of photoredox catalysis, a hybrid system using an organophotocatalyst and a copper catalyst has been employed for the regioselective allylic aminodecarboxylation of β,γ-unsaturated carboxylic acids. thieme-connect.com

The selectivity of these reactions is a crucial aspect. Noncovalent interactions between the substrate, catalyst, and ligands can play a significant role in dictating the regio-, stereo-, and chemoselectivity of the transformation. researchgate.net For example, in the asymmetric iodolactonization of 5-phenylhex-5-enoic acid, a dinuclear zinc catalyst with a chiral BINOL-derived ligand achieved excellent enantioselectivity, highlighting the intricate control possible through catalyst design. rsc.org

Interactive Data Table: Examples of Transition Metal-Catalyzed Reactions
Metal Catalyst System Reaction Type Product Type Reference
Rhodium / Formic Acid Transfer Hydrogenation Saturated Carboxylic Acid osti.gov
Rhodium / dppp Carboxylation of Alkenylboronic Esters α,β-Unsaturated Carboxylic Acid beilstein-journals.org
Copper / Thiol Difunctionalization Thio-substituted Lactone sci-hub.red
Organophotocatalyst / Copper Allylic Aminodecarboxylation Allylic Hydrazide thieme-connect.com
Dinuclear Zinc / Chiral Ligand Asymmetric Iodolactonization Chiral Iodolactone rsc.org

Computational and Theoretical Studies on 6 Phenylhex 3 Enoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic structure, stability, and reactivity of organic molecules. These calculations provide a static, time-independent picture of molecular systems, yielding crucial data on geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is routinely used to determine the lowest-energy three-dimensional arrangement of atoms (geometry optimization) for reactants, transition states, and products. For molecules with multiple reactive sites, such as 6-phenylhex-3-enoic acid and its isomers, DFT is instrumental in predicting regioselectivity—the preference for bond formation at one position over another.

In studies on the halolactonization of (E)-4-phenylhex-4-enoic acid, a constitutional isomer of this compound, various DFT functionals have been employed to investigate reaction mechanisms. rsc.orgkuleuven.be Functionals such as B3LYP, M06-2X, and ωB97X-D, paired with basis sets like 6-31+G(d) for geometry optimizations and 6-311++G(d,p) for more accurate electronic energy calculations, have been utilized to compute properties like bond dissociation energies. rsc.org Similarly, in the context of asymmetric synthesis, geometry optimization of all structures related to the Mukaiyama-Michael reaction of acylphosphonates was carried out using the B3LYP functional with the 6-311+G(d,p) basis set. rsc.org These foundational calculations are critical for building a reliable model of the potential energy surface that dictates reaction outcomes.

Compound Studied Computational Method Basis Set Application Reference
(E)-4-phenylhex-4-enoic acidB3LYP, M06-2X, ωB97X-D6-31+G(d), 6-311++G(d,p)Geometry Optimization, BDE Calculation rsc.org
Benzyl (B1604629) (R,E)-4-formyl-3-phenylhex-4-enoate derivativeB3LYP6-311+G(d,p)Geometry Optimization rsc.org
3-phenylhex-2-enoic acidCASSCF, B3LYPVariedGeometry Optimization, Frequency Analysis acs.org
5-phenylhex-5-enoic acidωB97X-Daug-cc-pVTZNCI Plot Calculation diva-portal.org

A primary goal of computational reaction chemistry is to map the entire reaction pathway, including the identification of transition states and the calculation of their associated energy barriers, or activation energies. This information reveals whether a reaction is likely to proceed and through which mechanism.

For instance, DFT simulations on the oxidative cyclisation of 1,5-dienes, a class of compounds including derivatives of phenylhexenoic acid, have been used to calculate activation energies. soton.ac.uk It was found that deprotonated alkenoic acids have higher calculated activation energies for this transformation. soton.ac.uk In other studies, it was suggested that enantioselectivity in certain reactions is determined by the activation energy of a key migration step. clockss.org

More advanced techniques like ab initio metadynamics simulations have been applied to the halolactonization of (E)-4-phenylhex-4-enoic acid to obtain a dynamic picture of the reaction. rsc.orgkuleuven.be These simulations can reveal the free energy of activation (ΔF‡) and distinguish between different mechanistic pathways, such as a classic two-step mechanism involving a cationic intermediate or a concerted Nucleophile-Assisted Alkene Activation (NAAA) mechanism. rsc.orgkuleuven.bersc.org The calculations showed that the concerted mechanism could be favored under specific reaction conditions. rsc.org

The distribution of electrons in a molecule dictates its reactivity. The analysis of electron density and its derivatives can uncover subtle but crucial noncovalent interactions (NCIs) that steer a reaction's course and determine its stereoselectivity. Methods like NCI analysis, which is based on the electron density and its reduced density gradient, can visualize weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. kuleuven.bediva-portal.org

In the study of the halolactonization of alkenoic acids, NCI analysis of transition state structures revealed the presence of syn-directing noncovalent interactions, specifically hydrogen bonding, between the carboxylic acid moiety of the substrate and the halogen source. kuleuven.bersc.org These interactions were found to rationalize the experimentally observed diastereoselectivities. kuleuven.bersc.org Similarly, in the iodocyclization of 5-phenylhex-5-enoic acid catalyzed by iodine(I) complexes, DFT calculations and NCI plots showed that the catalyst could form halogen bonds with the substrate, influencing the reaction environment. diva-portal.orgresearchgate.net

Calculation of Activation Energies and Reaction Pathways

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic evolution of a molecular system. This is particularly important for understanding processes that are influenced by solvent motion, conformational changes, and thermal fluctuations.

The solvent can play a profound role in a chemical reaction, stabilizing or destabilizing reactants, intermediates, and transition states. Computational models account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model (PCM) or the SMD model), or explicitly, by including individual solvent molecules in the simulation box. rsc.orgacs.org

High-level DFT simulations of the oxidative cyclisation of 1,5-dienes utilized the SMD (Solvation Model based on Density) to show good agreement with experimental observations. soton.ac.uk Ab initio metadynamics simulations of halolactonization reactions have explicitly investigated the role of solvent molecules. rsc.org It was demonstrated that in a protic solvent like methanol (B129727) (MeOH), hydrogen bonds can form between the solvent and the substrate's carboxylic acid group. These interactions compete with and disrupt the syn-directing hydrogen bonds between the substrate and the halogenating agent, leading to a change in the diastereoselectivity of the product compared to reactions run in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org

MD simulations are exceptionally well-suited for exploring the conformational landscape of flexible molecules and for mapping complex reaction coordinates that involve significant molecular motion. Ab initio metadynamics, which combines quantum mechanical energy calculations with molecular dynamics, is a powerful tool for exploring the free energy surface of a reaction, allowing for the dynamic prediction of transition states and intermediates. rsc.orgkuleuven.be The lifetime of intermediate species can be estimated from the simulation trajectory. kuleuven.be

Furthermore, MD simulations are used to study the conformational preferences of complex molecules containing the phenylhexenoic acid framework. For example, conformational studies on cyclic peptides containing dipeptide isosteres, which can be derived from phenylhexenoic acid, utilize MD simulations to understand how structural modifications influence the global and local peptide conformations. core.ac.ukkyoto-u.ac.jp Such studies are crucial for understanding structure-activity relationships in bioactive molecules. kyoto-u.ac.jp

Simulation Type System/Reaction Studied Key Findings Reference
ab initio MetadynamicsHalolactonization of (E)-4-phenylhex-4-enoic acidDistinguished between stepwise and concerted (NAAA) pathways; identified transition states and intermediates dynamically. rsc.orgkuleuven.bersc.org
ab initio MetadynamicsHalolactonization in different solventsExplicit MeOH solvent molecules disrupt syn-directing H-bonds between reactants, altering diastereoselectivity. rsc.org
MD SimulationsCyclic RGD peptides with dipeptide isosteresN-methylation of residues can lead to increased conformational flexibility and changes in bioactivity. core.ac.ukkyoto-u.ac.jp
DFT with implicit solvent (SMD)Oxidative cyclisation of 1,5-dienesThe model showed good agreement with experimental results and helped understand the key role of acid in promoting cyclisation. soton.ac.uk

Modeling of Solvent Effects on Reaction Dynamics

Validation of Computational Models with Experimental Data

The validation of computational models through correlation with experimental data is a critical step in theoretical chemistry. This process ensures that the theoretical methods accurately describe the molecular properties and behavior of a compound. For this compound, a comprehensive, dedicated study that directly compares and validates its computational models with a full suite of experimental data is not extensively documented in publicly available research. However, the principles of such a validation are well-established and can be discussed in the context of this molecule.

The validation process typically involves a comparison between calculated properties and those determined through empirical measurements. Key areas for this comparison include molecular geometry, spectroscopic characteristics, and reaction energetics.

Molecular Geometry and Conformation

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the most stable three-dimensional structure of a molecule. These calculations can determine bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, with its rotatable bonds, computational models can predict various low-energy conformers.

Experimental validation for these geometric parameters can be obtained from techniques like X-ray crystallography for the solid state and NMR spectroscopy (e.g., through Nuclear Overhauser Effect, NOE) for the solution state. A strong correlation between the calculated and experimentally determined geometries would validate the computational model's ability to represent the molecule's structure accurately. For instance, studies on related peptide mimetics have utilized a combination of molecular modeling and NMR studies to determine solution folding preferences pitt.edu.

Spectroscopic Data

A powerful method for validating computational models is the comparison of predicted spectra with experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. These predicted shifts can be compared directly with experimental NMR data. A good agreement would indicate that the electronic environment of the nuclei is well-described by the computational model. While specific data for this compound is scarce in this direct comparative context, ¹H-NMR data for related compounds like tert-butyl (S,E)-(4-nitro-1-phenylhex-3-en-2-yl)carbamate have been reported, which could serve as a basis for such a validation study mdpi.com.

Infrared (IR) Spectroscopy: Computational models can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. By comparing the calculated frequencies for the various functional groups in this compound (e.g., the C=O stretch of the carboxylic acid, the C=C stretch of the alkene) with an experimental IR spectrum, the accuracy of the theoretical force field can be assessed.

Reaction Energetics and Mechanisms

Computational chemistry is a valuable tool for studying reaction mechanisms and energetics. For example, the reactivity of the double bond in this compound in reactions like halolactonization can be modeled. DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. The calculated activation energies and reaction enthalpies can then be compared with experimental kinetic data obtained from reaction rate studies. Research on the halolactonization of similar alkenoic acids has combined experimental investigations with ab initio metadynamics and static DFT calculations to provide a dynamic picture of the reaction, rationalizing experimentally observed diastereoselectivities kuleuven.be.

The following table illustrates the types of data that would be used in a validation study for this compound, drawing a hypothetical comparison.

PropertyComputational MethodExperimental MethodValidation Goal
Bond Lengths (e.g., C=C, C=O) DFT (e.g., B3LYP/6-31G*)X-ray CrystallographyTo confirm the accuracy of the predicted molecular geometry.
¹H NMR Chemical Shifts GIAO method with DFT¹H NMR SpectroscopyTo verify the correct description of the electronic environment around protons.
¹³C NMR Chemical Shifts GIAO method with DFT¹³C NMR SpectroscopyTo validate the calculated electronic structure and charge distribution.
Vibrational Frequencies (e.g., ν(C=O)) DFT Frequency CalculationFT-IR SpectroscopyTo ensure the force field of the model accurately represents molecular vibrations.
Reaction Activation Energy Transition State Theory with DFTKinetic Studies (e.g., Arrhenius plot)To confirm the predicted reaction pathway and energy barriers.

While a specific, all-encompassing validation study for this compound is not readily found, the methodologies are standard practice in computational chemistry. The validation of computational models for related compounds, such as those used in studies of peptide isosteres or reaction mechanisms, demonstrates the robustness of these theoretical approaches pitt.edusoton.ac.uk. Future research focusing specifically on this compound would be necessary to provide a direct and detailed validation of its computational models against experimental results.

Molecular Level Biological Studies and Structure Activity Relationships Sar

Elucidation of Molecular Targets and Ligand-Receptor Interactions

While the specific molecular targets of 6-phenylhex-3-enoic acid itself are not extensively documented, its structural framework has been instrumental in designing ligands for a variety of receptors and enzymes. The rationale is to use this stable alkene isostere to present key pharmacophoric elements in a defined spatial orientation, mimicking the bioactive conformation of a natural peptide ligand.

Analogues incorporating the this compound motif have been shown to interact with several classes of proteins:

Integrins: Cyclic RGD (Arginine-Glycine-Aspartic acid) peptides containing an (E)-alkene isostere of a D-Phe-L-Val dipeptide, which includes the this compound backbone, have been evaluated as antagonists for αvβ3 and αIIbβ3 integrin receptors. These receptors are crucial in processes like cell adhesion and signaling, and their antagonists have potential applications in cancer and thrombosis. The isostere-containing pseudopeptides demonstrated significant antagonistic potency against the αvβ3 integrin.

HIV-1 Enzymes: Pyrrolyl diketo acid derivatives that feature a diketo hexenoic chain, a modified version of the this compound structure, have been designed as dual inhibitors of HIV-1 integrase and the reverse transcriptase-associated Ribonuclease H (RNase H) domain. nih.gov

G-Protein Coupled Receptors (GPCRs): The GPR40 receptor, a free fatty acid receptor involved in stimulating insulin (B600854) secretion, has been targeted by agonists based on a phenylpropanoic acid skeleton. google.com Modifications leading to structures like 3-phenylhex-4-ynoic acid derivatives, which are closely related to this compound, have been explored in this context. google.com

Hydrolase Enzymes: The tautomer of a related compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), is a substrate for hydrolase enzymes that catalyze C-C bond cleavage. drugbank.com This indicates that the general phenyl-hexa-enoic acid framework can be recognized and processed by specific metabolic enzymes.

Investigation of Influenced Biochemical Pathways

The biochemical pathways influenced by this compound analogues are directly linked to their molecular targets.

For instance, analogues acting as antagonists of integrin αvβ3 can disrupt the signaling pathways that control cell adhesion, migration, and proliferation, which are often dysregulated in cancer metastasis. The RGD sequence is a key recognition motif for integrin interaction, and the conformation of the peptide backbone, supported by the isostere, is critical for receptor binding.

In the context of HIV-1, the inhibition of integrase and RNase H by diketo acid analogues blocks two essential steps in the viral replication cycle, preventing the integration of the viral DNA into the host genome and the subsequent processing of RNA-DNA hybrids. nih.gov

Furthermore, compounds targeting GPR40 are designed to modulate insulin secretion pathways in pancreatic β-cells, offering a potential therapeutic strategy for type 2 diabetes. google.com Research into related ketoacids has also pointed to their potential use in studying metabolic pathways like the Krebs cycle, although direct links to this compound are not established.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Extensive SAR studies have been performed on analogues to optimize their biological activity. These studies systematically modify different parts of the molecule—the phenyl group, the alkene double bond, and the carboxylic acid function—to understand their contribution to efficacy and selectivity.

The phenyl group is a critical component for the activity of many analogues. Its position and substitution pattern can dramatically influence ligand-receptor interactions.

Substitution: In a series of pyrrolyl diketo acid derivatives designed as HIV-1 inhibitors, substitutions on a related benzyl (B1604629) group were explored. The presence of fluorine atoms on the benzyl portion was found to be favorable for dual inhibition of integrase and RNase H. nih.gov In another study on thiochromanone derivatives with anti-leishmanial activity, compounds bearing a phenylalkenyl motif, such as a cinnamyl group, showed enhanced activity. researchgate.net

Position: While direct studies on moving the phenyl group of this compound are scarce, research on related structures underscores the importance of its placement. For example, in a series of inhibitors of influenza virus PA endonuclease, replacing a phenyl moiety with a cyclohexyl group did not significantly change activity, suggesting that a bulky hydrophobic group is the key requirement at that position. unipr.it

Table 1: SAR of Phenyl Group Modifications in Analogues
Analogue SeriesModificationTargetEffect on ActivityReference
Pyrrolyl Diketo AcidsFluorine substitution on benzyl groupHIV-1 Integrase/RNase HFavorable for dual inhibition nih.gov
ThiochromanonesIncorporation of a phenylalkenyl motifL. infantumEnhanced anti-leishmanial activity researchgate.net
PA Endonuclease InhibitorsReplacement of phenyl with cyclohexylInfluenza PA EndonucleaseActivity maintained unipr.it

The position and geometry of the carbon-carbon double bond are crucial for establishing the correct conformation for biological activity.

Position and Configuration: In a study of unsaturated derivatives of 5-aminopentanoic acid, a related structure, only the (Z)-isomers were active as GABA receptor agonists, with the position of the double bond (pent-2-enoic vs. pent-3-enoic) also affecting potency. grafiati.com This highlights that both the location and the cis/trans geometry of the double bond are critical determinants of efficacy.

Presence of the Double Bond: For certain thiochromanone derivatives active against Leishmania, the removal of the double bond from the side chain resulted in a decrease in activity, indicating its importance for the compound's biological function. google.com This suggests the double bond may be involved in key interactions with the target or in maintaining the required rigid conformation.

The (E)-alkene unit in this compound is designed to be a rigid mimic of the trans-peptide bond. However, studies show a more complex relationship between the isostere, conformational flexibility, and biological activity.

In some cases, increased flexibility can be beneficial. For instance, N-methylation of a valine residue in a cyclic RGD peptidomimetic led to increased conformational flexibility and enhanced bioactivity. This suggests that a certain degree of flexibility can allow the ligand to better adapt to the binding site of its receptor. unina.it

Table 2: Biological Activity of Selected Analogues
Compound/AnalogueTargetActivity MetricValueReference
Thio-halenaquinone analoguePfnek-1IC90~5 µM
Simplified thio-halenaquinone analoguePfnek-1IC90~4 µM
Pyrrolyl DKA (Compound 4)HIV-1 IntegraseIC500.6 µM nih.gov
Pyrrolyl DKA (Compound 4)HIV-1 RNase HIC503.0 µM nih.gov
Chromanone Analogue (16d)L. infantumIC507.29 µM researchgate.net

Influence of Double Bond Location on Efficacy

Peptidomimetic Research and Rational Design Principles

The primary application of the this compound scaffold is in peptidomimetic research, guided by principles of rational design. The core idea is the isosteric replacement of a labile peptide bond with a stable (E)-alkene group. nih.gov This modification aims to achieve several goals:

Metabolic Stability: The carbon-carbon double bond is resistant to cleavage by proteases, increasing the half-life of the resulting peptidomimetic in biological systems. jst.go.jpnih.gov

Probing Mechanistic Questions: Because the alkene isostere lacks the hydrogen-bonding donor and acceptor properties of an amide, it can be used as a tool to investigate whether these properties are essential for a peptide's function.

The design process often involves computational modeling to predict the bioactive conformation of a target peptide. plos.org A peptidomimetic is then designed to lock in this conformation using scaffolds like the (E)-alkene isostere. Further evolution of this concept has led to the development of chloroalkene dipeptide isosteres (CADIs), where a chlorine atom replaces a hydrogen on the double bond to better mimic the electronic properties of the amide oxygen, potentially leading to enhanced binding and activity. nih.gov

Applications and Advanced Materials Chemistry of 6 Phenylhex 3 Enoic Acid

Role as a Synthetic Building Block in Complex Organic Synthesis

The 6-phenylhex-3-enoic acid scaffold is a valuable building block in organic synthesis, enabling the construction of intricate and highly functionalized molecules. Its structure, featuring a phenyl group, a carboxylic acid, and an alkene, provides multiple reactive sites for chemical modification.

Researchers have utilized derivatives of this acid to create stereochemically complex structures. For instance, (2R,5R,3E)-5-(tert-Butoxycarbonylamino)-2-isopropyl-6-phenylhex-3-enoic acid, an elaborated form of the parent compound, serves as an (E)-alkene dipeptide isostere (EADI). core.ac.uk These isosteres are crucial in medicinal chemistry for understanding structure-activity relationships in peptides. core.ac.uk They are incorporated into cyclic peptides, such as RGD peptides that are antagonists for αVβ3 integrin, to study and modify their conformation and biological activity. core.ac.uk The synthesis of these complex EADIs often starts from chiral amino acid derivatives, showcasing how the core structure is integrated into biologically relevant molecules. core.ac.uk

Furthermore, the general structure of β,γ-unsaturated carboxylic acids, to which this compound belongs, is employed in advanced catalytic reactions. N-heterocyclic carbene (NHC) catalysis, for example, can generate unique homoenolate intermediates from related unsaturated aldehydes. ntu.edu.sg These intermediates act as three-carbon synthons that can react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular frameworks. ntu.edu.sg While not directly involving this compound itself, these studies highlight the synthetic potential inherent in its structural class.

The table below summarizes examples of how the this compound framework is used as a synthetic building block.

Derivative/Related Compound Synthetic Application Research Finding Reference
(2R,5R,3E)-5-(tert-Butoxycarbonylamino)-2-isopropyl-6-phenylhex-3-enoic acidSynthesis of (E)-alkene dipeptide isosteres (EADIs)Used to create mimics of dipeptide motifs in cyclic RGD peptides for conformational and structure-activity relationship studies. core.ac.uk
(E)-6-phenylhex-5-enoic acidSubstrate in mechanochemical difunctionalizationUsed to generate a 1,2-nitronitrooxy adduct, which is a precursor to other functional molecules. The product was noted to be unstable during purification. wiley.com
3-(2-Methoxy-phenyl)-4-nitromethyl-6-phenyl-hex-5-enoic acid methyl esterProduct of NHC-catalyzed reactionA highly functionalized five-carbon framework with an additional double bond, created via the reaction of a cinnamaldehyde (B126680) derivative and a nitrodiene. ntu.edu.sg

Utility as a Chemical Probe in Mechanistic Studies

Derivatives of this compound have proven instrumental as chemical probes for elucidating complex enzymatic reaction mechanisms. Specifically, 2,6-dioxo-6-phenylhexa-3-enoic acid, a close derivative, plays a central role in understanding C-C bond hydrolases. tandfonline.com

This compound is an intermediate in the microbial degradation pathway of biphenyl (B1667301). tandfonline.comnih.gov The enzyme 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) hydrolase, found in bacteria like Pseudomonas cruciviae, catalyzes the hydrolysis of HOPDA. tandfonline.com Mechanistic studies propose that HOPDA first ketonizes to form 2,6-dioxo-6-phenylhexa-3-enoic acid (also referred to as DPEA), which is then hydrolyzed to benzoic acid and 2-oxopent-4-enoic acid. tandfonline.comnih.gov

Pre-steady-state kinetic analyses of these enzymes have used HOPDA and its derivatives to uncover fundamental aspects of catalysis. nih.gov For example, studies on the enzyme BphD revealed that its acylation is independent of the catalytic histidine when hydrolyzing HOPDA, a significant finding for the MCP hydrolase family. nih.gov Further investigation using the DxnB2 enzyme showed a solvent kinetic isotope effect of 2.5, indicating that a proton transfer step, assigned to the substrate ketonization to the dioxo-enoic acid form, is the rate-limiting step in the acylation of the enzyme. nih.gov This use of the this compound core structure allows researchers to probe and understand the precise sequence of events at the active site of an enzyme.

The table below details the use of a key derivative in mechanistic studies.

Derivative Enzyme/System Studied Mechanistic Insight Gained Reference
2,6-Dioxo-6-phenylhexa-3-enoic acid (DPEA)HOPDA hydrolase from Pseudomonas cruciviaeIdentified as the key intermediate in the hydrolysis of HOPDA to benzoic acid and 2-oxopent-4-enoic acid. tandfonline.com
2,6-Dioxo-6-phenylhexa-3-enoic acidDxnB2 (MCP hydrolase)Used to demonstrate that substrate ketonization is the rate-limiting step in enzyme acylation, as evidenced by a significant solvent kinetic isotope effect. nih.gov
(3E)-2,6-dioxo-6-phenylhex-3-enoateC-C bond hydrolase (BphD)The substrate helps catalyze an unusual C-C bond hydrolysis, providing a model for studying this class of enzymes. drugbank.com nih.govdrugbank.com

Precursor Development for Specialized Chemicals and Functionalized Compounds

The this compound structure serves as a valuable precursor for the synthesis of specialized chemicals and materials. Its derivatives can be transformed into a range of functionalized compounds with applications in biotechnology and materials science.

One significant application is the use of 2,6-dioxo-6-phenylhexa-3-enoic acid as a precursor for producing polyhydroxyalkanoates (PHAs) in engineered microorganisms. evitachem.com PHAs are biodegradable and biocompatible polymers, making them important materials for medical applications. evitachem.com The ability to use a specific chemical precursor like this dioxo acid allows for the controlled biotechnological synthesis of these valuable bioplastics. evitachem.com In addition to PHAs, the compound also acts as a starting material for synthesizing other novel, biologically active compounds. evitachem.com

The broader class of phenyl-enoic acids has also been shown to be effective precursors for other functional molecules. For example, the related isomer (E)-6-phenylhex-5-enoic acid has been used in mechanochemical reactions to produce 1,2-nitronitrooxy-alkanes. wiley.com These products are versatile synthetic building blocks that can be readily converted into important classes of molecules such as 1,2-aminoalcohols and triazole derivatives through further chemical modifications like hydrogenation or nucleophilic substitution. wiley.com Another isomer, 5-phenylhex-5-enoic acid, has been used as a precursor in iodocyclization reactions to form functionalized heterocyclic compounds like 6-(iodomethyl)-6-phenyltetrahydro-2H-pyran-2-one. diva-portal.org These examples demonstrate the role of the phenylhexenoic acid framework as a versatile starting point for generating a variety of specialized and functionalized chemicals.

The following table highlights the transformation of this compound and its isomers into specialized products.

Precursor Compound Resulting Specialized Chemical/Compound Class Significance/Application Reference
2,6-Dioxo-6-phenylhexa-3-enoic acidPolyhydroxyalkanoates (PHAs)Production of biodegradable and biocompatible polymers for medical applications via engineered microorganisms. evitachem.com
(E)-6-phenylhex-5-enoic acid1,2-Nitronitrooxy-alkanesVersatile synthetic intermediates that can be converted to 1,2-aminoalcohols and triazole derivatives. wiley.com
5-phenylhex-5-enoic acid6-(iodomethyl)-6-phenyltetrahydro-2H-pyran-2-oneA functionalized lactone, demonstrating the use of the precursor in creating heterocyclic systems via halocyclization. diva-portal.org

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 6-phenylhex-3-enoic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that can be translated into a detailed structural map.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation

For a related compound, (5S, 3Z)-5-Amino-6-phenylhex-3-enoic acid, ¹H and ¹³C NMR data have been reported, which can serve as a comparative reference. amazonaws.com Key expected signals for this compound would include those for the phenyl protons, the olefinic protons (with coupling constants indicative of the cis or trans geometry), and the aliphatic protons of the hexanoic acid chain.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Compound: (6S)-6-Benzyl-3,6-dihydro-1H-pyridin-2-one amazonaws.com

Atom ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Aromatic CH7.06–7.29 (m, 5H)127.0, 128.7, 129.5, 136.3
Olefinic CH5.61–5.72 (m, 2H)122.2, 124.8
Aliphatic CH₂2.63-2.84 (m, 2H)31.2
Aliphatic CH4.13–4.22 (m, 1H)55.1
Benzyl (B1604629) CH₂2.87 (dd, J = 13.4, 5.4 Hz, 1H), 2.64 (dd, J = 13.2, 8.1 Hz, 1H)43.7
C=O-169.5

Note: This data is for a structurally related but different molecule and serves for illustrative purposes only.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. While specific mass spectrometry data for this compound is not detailed in the provided search results, the molecular ion peak [M]⁺ or a protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) would be expected, corresponding to its molecular weight.

For the precursor, 4-phenylbutanal, mass spectrometry data has been reported, showing characteristic fragmentation. nottingham.ac.uk For this compound, expected fragmentation pathways could involve cleavage at the carboxylic acid group, along the aliphatic chain, and benzylic cleavage.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Observation Information Gained
Low-Resolution MS (LRMS)Molecular ion peak (e.g., m/z 190.25 for C₁₂H₁₄O₂)Nominal molecular weight and fragmentation pattern
High-Resolution MS (HRMS)Exact mass measurementElemental composition (molecular formula)

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the separation of its potential isomers.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a critical technique for separating the (E) and (Z) isomers of this compound and for assessing its purity. The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). amazonaws.comkyoto-u.ac.jp The retention times of the isomers would differ due to their different polarities and shapes. Chiral HPLC could be employed if enantiomers of this compound were to be synthesized and separated. core.ac.uk

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. For this compound, which may have limited volatility, derivatization to a more volatile ester form (e.g., the methyl or ethyl ester) might be necessary for efficient GC analysis. This technique would be useful for monitoring reaction progress during its synthesis or for detecting volatile impurities. No specific GC analysis data for this compound was found in the provided search results.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-phenylhex-3-enoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves carboxylation of 6-phenylhex-3-en-1-ol via oxidation (e.g., Jones reagent) or Grignard reactions with subsequent acid workup. Optimization requires systematic variation of catalysts, solvents, and temperatures. Validate purity using HPLC (≥95% purity threshold) and characterize via 1H^1H-NMR (e.g., doublet signals for the α,β-unsaturated system at δ 5.5–6.5 ppm). Track yields at each step to identify bottlenecks .
  • Key Parameters :

ParameterTypical RangeAnalytical Validation Method
Reaction Temp.0–25°C (oxidation)HPLC, NMR
CatalystCrO₃, KMnO₄, or enzymaticTLC monitoring

Q. How should researchers characterize the stereochemical and electronic properties of this compound?

  • Methodological Answer : Use 13C^13C-NMR to confirm conjugation effects (downfield shifts for carbonyl carbons). Computational tools like DFT (Density Functional Theory) can model electron density distribution. For stereochemical analysis, employ NOESY NMR or X-ray crystallography to resolve double-bond geometry (E/Z configuration) .

Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound derivatives?

  • Methodological Answer : Combine IR (stretching frequencies for -COOH at ~2500–3300 cm⁻¹ and C=O at ~1700 cm⁻¹), UV-Vis (λ_max for conjugated systems), and mass spectrometry (m/z 178.1 for molecular ion). Cross-validate with melting point analysis (±2°C tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under acidic vs. basic conditions?

  • Methodological Answer : Contradictions often arise from solvent polarity or counterion effects. Design controlled experiments using deuterated solvents (e.g., D₂O vs. THF) to isolate solvent impacts. Apply kinetic studies (e.g., pseudo-first-order rate constants) and compare with computational simulations (e.g., transition state modeling). Replicate conflicting studies with standardized protocols to identify variables .

Q. What strategies are effective in minimizing side reactions during functionalization of this compound?

  • Methodological Answer : Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety. Optimize steric hindrance by introducing bulky substituents on the phenyl ring. Monitor intermediates via LC-MS and employ low-temperature conditions (–78°C) for electrophilic additions. Statistical Design of Experiments (DoE) can identify critical factors (e.g., reagent stoichiometry) .

Q. How can computational methods enhance the prediction of this compound’s biological activity or catalytic behavior?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target enzymes. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with activity. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Ensure reproducibility by sharing code/parameters via open-access platforms .

Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data in studies involving this compound?

  • Methodological Answer : Apply ANOVA to compare batch-to-batch variability or Grubbs’ test to identify outliers. Use multivariate regression to assess interactions between variables (e.g., pH, temperature). Report confidence intervals (95% CI) and effect sizes. Transparently document raw data in appendices for peer validation .

Methodological Guidelines

  • Experimental Design : Frame hypotheses around structure-activity relationships (e.g., "Increased electron-withdrawing groups on the phenyl ring will reduce carboxylate nucleophilicity"). Include negative controls (e.g., unsubstituted analogs) and triplicate trials .
  • Data Presentation : Use tables for comparative yields and figures for spectroscopic trends. Append raw datasets and code repositories to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Literature Integration : Critically evaluate prior studies for methodological gaps (e.g., unaccounted solvent effects) using tools like PRISMA for systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.